molecular formula C15H14N2O2 B3339357 N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide CAS No. 1016721-78-0

N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

Cat. No. B3339357
CAS RN: 1016721-78-0
M. Wt: 254.28 g/mol
InChI Key: OQRLONBSUPFJKF-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is a chemical compound with the formula C15 H14 N2 O2 and a molecular weight of 254.28 g/mol . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is 1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,18) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is a powder at room temperature . The compound has a molecular weight of 254.29 .

Scientific Research Applications

1. Inhibition of Nitric Oxide Production

  • N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide derivatives have been isolated from the bark of Limonia acidissima, showing potent inhibition of nitric oxide production in microglia cells. This indicates potential therapeutic applications in conditions where nitric oxide production needs to be regulated (Kim et al., 2009).

2. Coordination with Metal Ions

  • The compound has been involved in the synthesis of metalloligands. It coordinates with copper ions to give anionic metalloligands after deprotonation of amide, alcohol, and phenol functions. These metalloligands react with lanthanide salts to yield complexes, showing potential in the field of magnetochemistry and materials science (Costes et al., 2010).

3. Enzyme Inhibition Activity

  • The compound has been subjected to enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase, demonstrating its potential in the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2014).

4. Gel Formation and Fluorescent Properties

  • N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide derivatives have been used to design and prepare new compounds capable of forming fluorescent gels, indicating their utility in the development of novel organogels with potential applications in optoelectronic devices and sensors (Wu et al., 2011).

properties

IUPAC Name

N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10,19H,1H3,(H,16,18)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLONBSUPFJKF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.